(2-Chloro-1-methoxyethyl)benzene
Description
Structurally, it features a benzene ring attached to a 2-chloro-1-methoxyethyl group. The compound is synthesized via the reaction of styrene with sodium hypochlorite pentahydrate in methanol at 40°C, yielding a colorless oil with a moderate efficiency of 29% . Key spectral data include:
- ¹H NMR (500 MHz, CDCl₃): δ 7.41–7.32 (m, 5H, aromatic), 4.36 (dd, J = 8.0/4.5 Hz, 1H, CH-O), 3.68 (dd, J = 11.5/8.0 Hz, 1H, CH₂Cl), 3.59 (dd, J = 11.5/4.5 Hz, 1H, CH₂Cl), 3.32 (s, 3H, OCH₃) .
This compound serves as an intermediate in organic synthesis, particularly in the preparation of α,β-unsaturated lactones and halogenated aromatic derivatives.
Properties
IUPAC Name |
(2-chloro-1-methoxyethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBMUYICTPOEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959828 | |
| Record name | (2-Chloro-1-methoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3898-26-8 | |
| Record name | (2-Chloro-1-methoxyethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3898-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-1-methoxyethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003898268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chloro-1-methoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-1-methoxyethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-methoxyethyl)benzene typically involves the reaction of benzene with appropriate reagents to introduce the chloro and methoxy groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1-methoxyethane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimized reaction conditions and purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-methoxy-2-phenylethanol.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-methoxyethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include 1-methoxy-2-phenylethanol, benzaldehyde, benzoic acid, and 1-methoxyethylbenzene .
Scientific Research Applications
(2-Chloro-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloro-1-methoxyethyl)benzene involves its interaction with various molecular targets. For instance, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond with the nucleophile. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of (2-Chloro-1-methoxyethyl)benzene with structurally or functionally analogous benzene derivatives:
Key Comparative Analysis
Substituent Effects on Reactivity :
- This compound exhibits moderate reactivity due to the β-chloroethyl group, which can undergo elimination or nucleophilic substitution . In contrast, 2-Chloro-4-methoxy-1-methylbenzene is more stable due to its fully substituted aromatic ring, limiting further reactions .
- The chloromethoxy group in 2-(Chloromethoxy)-1,3-diisopropylbenzene increases electrophilicity, but steric hindrance from isopropyl groups restricts reaction pathways .
Synthetic Utility :
- Compounds like 3-Methoxy-5-nitrosalicylaldehyde are tailored for pharmaceutical applications due to their nitro and aldehyde functional groups, enabling condensation reactions .
- The bis-aromatic system in 146949-20-4 is suited for advanced materials, leveraging its ether linkages and chloro substituents for cross-linking or coordination chemistry .
Physical Properties :
- Liquid or oily states (e.g., this compound) enhance solubility in organic solvents, favoring use in solution-phase reactions. Crystalline solids (e.g., 3-Methoxy-5-nitrosalicylaldehyde) are preferred for controlled crystallization processes .
Research Findings
- Synthetic Pathways : this compound is synthesized via hypochlorite-mediated chlorination of styrene derivatives, a method less applicable to sterically hindered analogs like 2-(Chloromethoxy)-1,3-diisopropylbenzene .
- Stability : Electron-donating groups (e.g., methoxy) in 2-Chloro-4-methoxy-1-methylbenzene stabilize the aromatic ring against electrophilic attack, whereas electron-withdrawing groups (e.g., nitro) in 3-Methoxy-5-nitrosalicylaldehyde increase susceptibility to nucleophilic substitution .
Biological Activity
(2-Chloro-1-methoxyethyl)benzene, also known as a chlorinated aromatic compound, has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources and data tables.
This compound is characterized by the presence of a chlorine atom and a methoxy group attached to a benzene ring. This unique structure influences its reactivity and interaction with biological systems. The compound is primarily utilized as an intermediate in organic synthesis and has potential applications in medicinal chemistry.
The mechanism of action of this compound involves its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The chloro group can be displaced by nucleophiles, forming covalent bonds with biomolecules. The methoxy group may enhance the compound's electron-donating capacity, affecting its reactivity and interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, the minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Acinetobacter baumannii | 8 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells, with IC50 values indicating effective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 18 |
These results highlight the potential of this compound in cancer therapy.
Study on Antimicrobial Efficacy
A recent investigation explored the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The study involved treating infected mice with varying doses of the compound. Results showed a significant reduction in bacterial load compared to control groups, indicating its potential use in treating resistant infections .
Cytotoxicity Assessment
In another study focused on cytotoxicity, researchers treated several human cancer cell lines with this compound. The study found that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. These findings suggest that further development could lead to novel anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
